Welcome to the BenchChem Online Store!
molecular formula C16H12N2O B8595704 3-Cyanomethyl-5-phenoxyindole

3-Cyanomethyl-5-phenoxyindole

Cat. No. B8595704
M. Wt: 248.28 g/mol
InChI Key: SZYSYGLSTOEHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05637593

Procedure details

To a cooled (ice bath) solution of bis (dimethylamino)methane (0.34 g) in dichloromethane (25 ml), acetyl chloride was added dropwise over 5 minutes. After stirring for 10 minutes, 5-phenoxyindole (0.51 g) was added and stirring continued for a further one hour at room temperature. The mixture was basified with aqueous 2N sodium hydroxide, brine (50 ml) added and the organic phase separated washed with water (2×50 ml), dried (MgSO4) and the solvent removed at reduced pressure. The residue was dissolved in dimethylformamide (25 ml) and potassium cyanide (0.62 g) and iodomethane (0.61 g) added. After stirring for 48 hours, the mixture was diluted with water (50 ml) and extracted with ethyl acetate (3×50 ml). The combined organic phases were washed with water (4×50 ml), dried (MgSO4) and solvent removed at reduced pressure to give 3-cyanomethyl-5-phenoxyindole (0.57 g).
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.51 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C[N:5]([CH3:7])C)C.[O:8]([C:15]1[CH:16]=[C:17]2[C:21](=[CH:22][CH:23]=1)[NH:20][CH:19]=[CH:18]2)[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[OH-].[Na+].Cl[CH2:27]Cl>C(Cl)(=O)C.[Cl-].[Na+].O>[C:7]([CH2:27][C:18]1[C:17]2[C:21](=[CH:22][CH:23]=[C:15]([O:8][C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)[CH:16]=2)[NH:20][CH:19]=1)#[N:5] |f:2.3,6.7.8|

Inputs

Step One
Name
Quantity
0.34 g
Type
reactant
Smiles
CN(C)CN(C)C
Name
Quantity
25 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)Cl
Step Two
Name
Quantity
0.51 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
brine
Quantity
50 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise over 5 minutes
Duration
5 min
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for a further one hour at room temperature
Duration
1 h
ADDITION
Type
ADDITION
Details
added
CUSTOM
Type
CUSTOM
Details
the organic phase separated
WASH
Type
WASH
Details
washed with water (2×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dimethylformamide (25 ml)
ADDITION
Type
ADDITION
Details
potassium cyanide (0.62 g) and iodomethane (0.61 g) added
STIRRING
Type
STIRRING
Details
After stirring for 48 hours
Duration
48 h
ADDITION
Type
ADDITION
Details
the mixture was diluted with water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 ml)
WASH
Type
WASH
Details
The combined organic phases were washed with water (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4) and solvent
CUSTOM
Type
CUSTOM
Details
removed at reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(#N)CC1=CNC2=CC=C(C=C12)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.57 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.